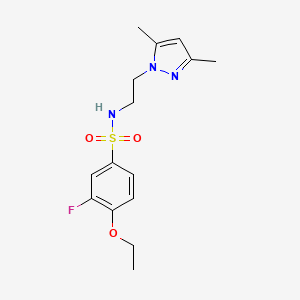

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with ethoxy (-OCH₂CH₃) and fluorine (-F) groups at positions 4 and 3, respectively. The sulfonamide nitrogen is linked via a two-carbon ethyl chain to a 3,5-dimethylpyrazole moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (ethoxy) groups on the aromatic ring, which may modulate electronic properties and biological interactions.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O3S/c1-4-22-15-6-5-13(10-14(15)16)23(20,21)17-7-8-19-12(3)9-11(2)18-19/h5-6,9-10,17H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMMPGPFHBQNJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the fluorobenzene moiety. The final step involves the sulfonamide formation.

Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.

Formation of the Fluorobenzene Moiety: The fluorobenzene moiety can be introduced through a nucleophilic aromatic substitution reaction using 4-ethoxy-3-fluorobenzene.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The pyrazole ring and the sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core modifications, substituents, and linker variations. Below is a comparative analysis:

Key Observations:

Thiazole and pyridine analogs () exhibit lower molecular weights but reduced sulfonamide-driven hydrophilicity .

Substituent Effects :

- Fluoro and Ethoxy Groups : The 3-fluoro-4-ethoxy substitution on the benzene ring likely increases lipophilicity (logP) compared to hydroxylated analogs, favoring blood-brain barrier penetration .

- Dimethylpyrazole : The 3,5-dimethylpyrazole moiety is conserved in multiple analogs (e.g., X66, ), suggesting its role in target binding via hydrophobic interactions .

Linker Modifications :

- Ethyl linkers (target compound) balance flexibility and rigidity, whereas propyl linkers () may enhance conformational adaptability but reduce metabolic stability .

Biological Activity :

- Sulfonamide-pyrazole hybrids (target, ) are frequently associated with antimicrobial and antifungal activities, possibly due to sulfonamide’s inhibition of dihydropteroate synthase .

- Pyrazolo-pyrimidine derivatives () show kinase inhibition, highlighting the impact of core structure on target specificity .

Physicochemical and Computational Data

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 341.4 g/mol. Its structure includes a pyrazole ring, an ethoxy group, a fluorine atom, and a sulfonamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀FN₃O₃S |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 1226440-07-8 |

| Structure | Chemical Structure |

Synthesis

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives.

- Introduction of the Ethoxy Group : This is generally done via an alkylation reaction involving ethyl iodide.

- Sulfonamide Formation : The sulfonamide moiety is introduced by reacting a sulfonyl chloride with an amine under basic conditions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity:

- IC50 Values : The compound exhibited IC50 values ranging from 5.00 to 29.85 µM in different cancer cell lines, indicating its effectiveness compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 8.34 µM) .

| Cell Line | IC50 (µM) |

|---|---|

| C6 | 5.13 |

| SH-SY5Y | 5.00 |

| L929 | Not cytotoxic |

Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, primarily through cell cycle arrest in the G0/G1 phase .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Evidence suggests that the compound triggers apoptotic pathways leading to cancer cell death.

Case Studies

In a detailed study published in MDPI, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide was tested against glioma cell lines. The results indicated that it effectively caused cell cycle arrest and apoptosis, supporting its potential use in glioma treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.